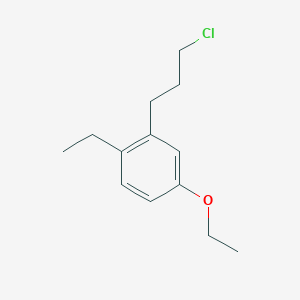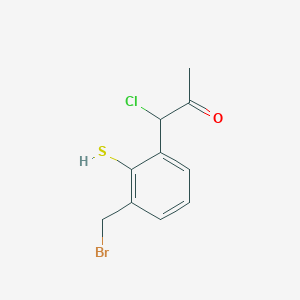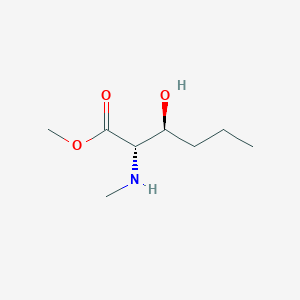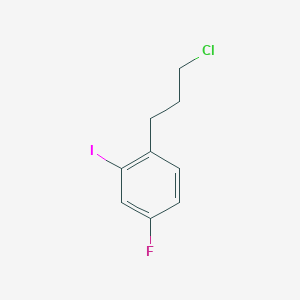
1-(3-Chloropropyl)-4-fluoro-2-iodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloropropyl)-4-fluoro-2-iodobenzene: is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of three different halogen atoms: chlorine, fluorine, and iodine, attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloropropyl)-4-fluoro-2-iodobenzene typically involves multi-step organic reactions. One common method is the halogenation of a suitable benzene derivative followed by the introduction of the chloropropyl group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, where the benzene ring is sequentially substituted with fluorine, iodine, and chlorine atoms. The reaction conditions are optimized to ensure efficient production while minimizing by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Chloropropyl)-4-fluoro-2-iodobenzene can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles like alkyl halides. Conditions may involve the use of bases or acids as catalysts.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
Chemistry: 1-(3-Chloropropyl)-4-fluoro-2-iodobenzene is used as an intermediate in the synthesis of more complex organic molecules. Its unique halogenation pattern makes it a valuable building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound can be used to develop new pharmaceuticals. Its halogen atoms can interact with biological targets, potentially leading to the discovery of new drugs with specific therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications, including the synthesis of polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 1-(3-Chloropropyl)-4-fluoro-2-iodobenzene depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors. The halogen atoms can form specific interactions, such as hydrogen bonds or halogen bonds, with biological molecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
- 1-(3-Chloropropyl)-4-fluoro-2-bromobenzene
- 1-(3-Chloropropyl)-4-fluoro-2-chlorobenzene
- 1-(3-Chloropropyl)-4-fluoro-2-methylbenzene
Comparison: 1-(3-Chloropropyl)-4-fluoro-2-iodobenzene is unique due to the presence of iodine, which is a larger and more polarizable halogen compared to bromine or chlorine. This can influence the compound’s reactivity and interactions with other molecules. The presence of iodine can also enhance the compound’s ability to participate in specific chemical reactions, such as coupling reactions, making it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C9H9ClFI |
|---|---|
Poids moléculaire |
298.52 g/mol |
Nom IUPAC |
1-(3-chloropropyl)-4-fluoro-2-iodobenzene |
InChI |
InChI=1S/C9H9ClFI/c10-5-1-2-7-3-4-8(11)6-9(7)12/h3-4,6H,1-2,5H2 |
Clé InChI |
FQJBVSUMUVTDGZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)I)CCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


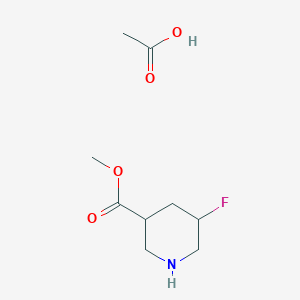
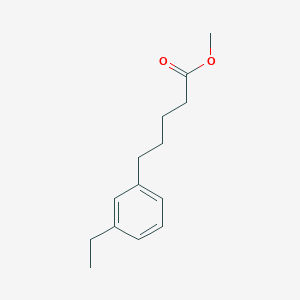


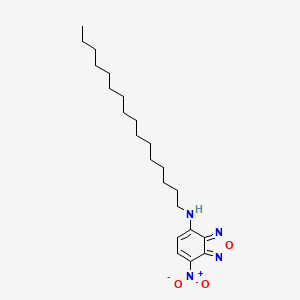

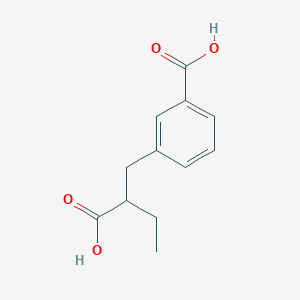
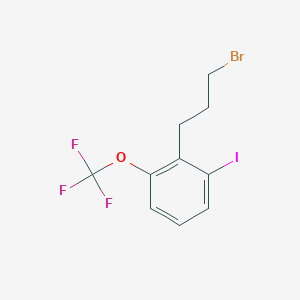
![2-(3-Oxa-9-azabicyclo[3.3.1]nonan-7-yl)acetic acid;oxalic acid](/img/structure/B14057991.png)

